GSK-3β Inhibitory Potency: Alsterpaullone Demonstrates >5-Fold Superior Potency Over Kenpaullone
In cell-free kinase inhibition assays, alsterpaullone inhibits GSK-3β with an IC50 of 4 nM, compared to 23 nM for kenpaullone—a 5.75-fold increase in potency [1]. This nitro-substituted analog also demonstrates superior inhibitory activity relative to the broader paullone class, where reported GSK-3β IC50 values range from 4 to 80 nM [2]. Alsterpaullone's ATP-competitive binding mechanism has been independently validated, confirming direct engagement with the GSK-3β ATP-binding pocket . The functional consequence of this enhanced potency is demonstrated in vivo, where alsterpaullone (5 mg/kg daily intraperitoneal injection for 3 weeks) suppressed tau hyperphosphorylation and protected dopaminergic neurons from neurodegeneration in a mouse model of Parkinsonism [3].
| Evidence Dimension | GSK-3β inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Kenpaullone: 23 nM |
| Quantified Difference | 5.75-fold lower IC50 for alsterpaullone |
| Conditions | Cell-free kinase inhibition assay; recombinant GSK-3β enzyme |
Why This Matters
This potency differential enables lower compound concentrations to achieve equivalent target engagement in cellular assays, reducing the risk of off-target effects that scale with inhibitor concentration.
- [1] GLPBIO Product Page: Alsterpaullone and Kenpaullone IC50 Comparison Data. Comparative IC50 values compiled from cell-free kinase inhibition assays. View Source
- [2] Leost M, Schultz C, Link A, Wu YZ, Biernat J, Mandelkow EM, Bibb JA, Snyder GL, Greengard P, Zaharevitz DW, Gussio R, Senderowicz AM, Sausville EA, Kunick C, Meijer L. Paullones are potent inhibitors of glycogen synthase kinase-3β and cyclin-dependent kinase 5/p25. Eur J Biochem. 2000;267(19):5983-5994. View Source
- [3] Inoue K, Rispoli J, Kaphzan H, Klann E, Chen EI, Kim J, Komatsu M, Abeliovich A. Macroautophagy deficiency mediates age-dependent neurodegeneration through a phospho-tau pathway. Mol Neurodegener. 2012;7:48. (Figure 5: Alsterpaullone in vivo dosing and neuroprotection). View Source
